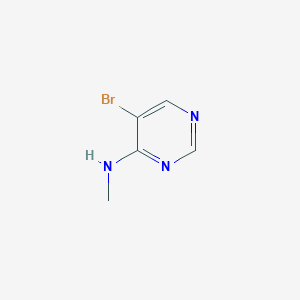

5-bromo-N-methylpyrimidin-4-amine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methylpyrimidin-4-amine typically involves the bromination of N-methylpyrimidin-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low to moderate range (0-25°C) to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are used in the presence of bases like potassium phosphate (K3PO4) and solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Coupling Reactions: Products include biaryl compounds or other coupled products.

Applications De Recherche Scientifique

Medicinal Chemistry

5-bromo-N-methylpyrimidin-4-amine has garnered attention for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit antiviral properties. A study demonstrated that certain pyrimidine derivatives could inhibit viral replication in vitro, suggesting potential applications in antiviral drug development .

Anticancer Properties

Several studies have explored the anticancer activity of pyrimidine derivatives. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation .

Material Science

The compound is also utilized in the field of material science, particularly in the synthesis of functional materials.

Organic Light Emitting Diodes (OLEDs)

This compound has been investigated for its role in the development of organic light-emitting diodes. Its electronic properties make it a suitable candidate for enhancing the efficiency and stability of OLEDs .

Conductive Polymers

The incorporation of this compound into polymer matrices has been studied to improve conductivity and electrochemical properties. Research shows that adding this compound can enhance the performance of conductive polymers used in electronic applications .

Synthesis and Characterization

A detailed study on the synthesis of this compound involved various reaction conditions to optimize yield and purity. The compound was characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structure and composition .

Cocrystallization Studies

Cocrystallization experiments involving this compound revealed interesting hydrogen bonding patterns that can influence its solubility and stability. These studies are crucial for understanding how this compound interacts with other molecules, which is vital for drug formulation .

Data Tables

Mécanisme D'action

The mechanism of action of 5-bromo-N-methylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, leading to inhibition of specific enzymes or pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-N-methylpyrimidin-4-amine

- 5-Fluoro-N-methylpyrimidin-4-amine

- 5-Iodo-N-methylpyrimidin-4-amine

Comparison

Compared to its halogenated analogs, 5-bromo-N-methylpyrimidin-4-amine offers unique reactivity due to the bromine atom’s size and electron-withdrawing properties. This makes it particularly useful in certain substitution and coupling reactions where other halogens may not perform as effectively .

Activité Biologique

5-Bromo-N-methylpyrimidin-4-amine is a heterocyclic compound with significant biological activity, particularly as an inhibitor of Bruton’s tyrosine kinase (BTK). This kinase plays a crucial role in B-cell receptor signaling, making the compound relevant for therapeutic applications in diseases associated with B-cell dysfunction, such as certain leukemias and lymphomas. This article reviews the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C5H6BrN3

- Molecular Weight : Approximately 188.02 g/mol

- Structure : The compound features a bromine atom at the 5-position and a methyl group at the nitrogen of the pyrimidine ring.

The primary mechanism of action for this compound is its selective inhibition of BTK. By binding to BTK, the compound disrupts the signaling pathways critical for B-cell survival and proliferation, which can lead to decreased tumor growth in B-cell malignancies. This inhibition is particularly valuable in treatments targeting B-cell receptor signaling pathways.

Biological Activity and Applications

-

Inhibition of BTK :

- The compound has been shown to effectively inhibit BTK, which is vital for B-cell receptor signaling. This inhibition can lead to reduced proliferation of malignant B-cells and has potential therapeutic implications in treating B-cell related diseases.

-

Potential Therapeutic Applications :

- Cancer Treatment : Due to its role as a BTK inhibitor, this compound is being explored for its potential in treating various hematological malignancies.

- Research Tool : It serves as a valuable tool in studying B-cell signaling pathways, contributing to a better understanding of immune responses and related pathologies.

- Comparative Biological Activity :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Propriétés

IUPAC Name |

5-bromo-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTRFVAUWLQCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356459 | |

| Record name | 5-bromo-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56181-38-5 | |

| Record name | 5-bromo-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.